molecular formula C7H6F3NO3 B1373775 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate CAS No. 1303890-42-7

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate

Cat. No. B1373775
CAS RN: 1303890-42-7
M. Wt: 209.12 g/mol
InChI Key: JGFHPHSJQALYBE-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is a chemical compound with the CAS Number: 875157-18-9 . It has a molecular weight of 223.15 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-furylmethylcarbamate .


Molecular Structure Analysis

The Inchi Code for “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is 1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .

Organic Synthesis

“2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” has been involved in various organic synthesis reactions . For instance, it has been used as a 1,3-dipole in organocatalytic asymmetric [3 + 2] cycloaddition reaction .

Development of New Drugs

Fluorine-containing organic compounds, such as “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate”, are extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

Treatment of Multi-resistant Illnesses

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . This includes the treatment of multi-resistant illnesses .

Production of Pharmaceuticals

Furan is a key material in the production of pharmaceuticals . It is processed from furfural, which is an organic compound obtained from biomass feedstock . Thus, “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate”, being a furan derivative, can be used in the production of pharmaceuticals .

Production of Resin, Agrochemicals, and Lacquers

Furan is also used to produce resin, agrochemicals, and lacquers . Therefore, “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate”, as a furan derivative, can potentially be used in these applications .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)4-14-6(12)11-5-2-1-3-13-5/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFHPHSJQALYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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